4-(3-Nitrophenyl)-1,2,3-thiadiazole
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Overview
Description
4-(3-Nitrophenyl)-1,2,3-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a nitrophenyl group in the 4-position of the thiadiazole ring enhances its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)-1,2,3-thiadiazole typically involves the reaction of 3-nitrobenzoyl chloride with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically isolated by filtration and purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives of the thiadiazole.
Reduction: Amino derivatives of the thiadiazole.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 4-(3-Nitrophenyl)-1,2,3-thiadiazole is attributed to its ability to interact with various molecular targets. The nitrophenyl group enhances its binding affinity to enzymes and receptors, leading to inhibition of their activity. The thiadiazole ring can also interact with DNA and proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)-1,2,3-thiadiazole: Similar structure but with the nitrophenyl group in the 4-position.
4-(3-Aminophenyl)-1,2,3-thiadiazole: Similar structure but with an amino group instead of a nitro group.
4-(3-Methylphenyl)-1,2,3-thiadiazole: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
4-(3-Nitrophenyl)-1,2,3-thiadiazole is unique due to the presence of the nitrophenyl group, which enhances its reactivity and biological activity. This makes it a valuable compound for the development of new drugs and industrial chemicals.
Properties
CAS No. |
77414-51-8 |
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Molecular Formula |
C8H5N3O2S |
Molecular Weight |
207.21 g/mol |
IUPAC Name |
4-(3-nitrophenyl)thiadiazole |
InChI |
InChI=1S/C8H5N3O2S/c12-11(13)7-3-1-2-6(4-7)8-5-14-10-9-8/h1-5H |
InChI Key |
MYLRSQWTYDXVCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSN=N2 |
Origin of Product |
United States |
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